molecular formula C8H8NO4- B1263453 4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No. B1263453
M. Wt: 182.15 g/mol
InChI Key: RYHGOZKWYMCMKG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of 4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid;  major species at pH 7.3. It is a conjugate base of a 4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Scientific Research Applications

Synthesis and Chemical Transformations

4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate and its derivatives are often explored for their synthesis and chemical transformation properties. For instance, methylation processes and rearrangements involving similar compounds have been studied, contributing to the understanding of complex chemical processes and the development of new synthetic pathways. This includes the study of ring expansions and contractions, yielding various derivatives with potential applications in chemical synthesis (Bullock et al., 1972), (Kovalenko et al., 2020).

Structural and Spectroscopic Analysis

Research also includes the structural and spectroscopic analysis of pyridine derivatives, including the compound . Such analyses are crucial in determining the properties and potential applications of these compounds. Studies often involve advanced techniques like X-ray diffraction and electronic spectroscopy, providing detailed insights into their molecular structure and behavior (Cetina et al., 2010).

Application in Catalysis

Some derivatives of 4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate have been explored for their use in catalysis, particularly in reactions like oxidative cyclization-alkoxycarbonylation. These catalytic processes are significant in the synthesis of various heterocyclic compounds, which are important in pharmaceuticals and materials science (Bacchi et al., 2005).

Potential Biological Applications

properties

Product Name

4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Molecular Formula

C8H8NO4-

Molecular Weight

182.15 g/mol

IUPAC Name

4-methoxy-1-methyl-2-oxopyridine-3-carboxylate

InChI

InChI=1S/C8H9NO4/c1-9-4-3-5(13-2)6(7(9)10)8(11)12/h3-4H,1-2H3,(H,11,12)/p-1

InChI Key

RYHGOZKWYMCMKG-UHFFFAOYSA-M

Canonical SMILES

CN1C=CC(=C(C1=O)C(=O)[O-])OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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